1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone
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Description
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.313. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone, as part of the pyrazole class, is noted for its relevance in antifungal applications. Specifically, certain compounds in this class have demonstrated effectiveness against Fusarium oxysporum f. sp. albedinis, the pathogen causing Bayoud disease in date palms. Compounds with antifungal pharmacophore sites, including 1H-pyrazol-1-yl derivatives, show potential in combating this agricultural threat (Kaddouri et al., 2022).
Antibacterial Properties
The chemical structure of this compound includes the pyrazole moiety, which is a significant pharmacophore in medicinal chemistry. Derivatives containing the 1H-pyrazol-1-yl unit have shown promising antibacterial activities, particularly against Gram-positive bacteria, and in some cases, against standard strains of Gram-negative bacteria. This indicates a potential for therapeutic application in the treatment of bacterial infections (Phillips & Sharaf, 2016).
Synthesis and Medicinal Chemistry
This compound belongs to the pyrazole class, which plays a crucial role in many biologically active compounds and serves as an interesting template for combinatorial as well as medicinal chemistry. Pyrazoles, including those with 1H-pyrazol-1-yl, are used extensively as synthons in organic synthesis, and these derivatives have a broad range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial, highlighting their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-12(2)18-9-13(10-19-12)7-15(8-13)11(17)6-16-5-3-4-14-16/h3-5H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXIQOZKJODOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CN3C=CC=N3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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